molecular formula C23H32NOP B3029461 2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole CAS No. 672937-63-2

2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole

Cat. No.: B3029461
CAS No.: 672937-63-2
M. Wt: 369.5
InChI Key: JUZAKZRALSJLOV-UHFFFAOYSA-N
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Description

2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole is an organophosphorus compound that features a pyrrole ring substituted with a dicyclohexylphosphino group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole typically involves the reaction of 2-methoxyphenylpyrrole with dicyclohexylphosphine. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the phosphine. Common solvents used include tetrahydrofuran or toluene, and the reaction may be catalyzed by transition metal complexes.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, purification processes, and cost-effective raw materials, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole can undergo various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

    Coordination: The phosphine group can coordinate with transition metals to form complexes.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or oxygen can be used under mild conditions.

    Substitution: Nucleophiles like halides or amines can be used in the presence of a base.

    Coordination: Transition metals like palladium or platinum are commonly used.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Substituted pyrroles.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole has several applications in scientific research:

    Catalysis: It is used as a ligand in transition metal-catalyzed reactions, such as hydrogenation and cross-coupling reactions.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: It is investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole primarily involves its role as a ligand in catalysis. The phosphine group coordinates with transition metals, facilitating various catalytic cycles. The methoxyphenyl group can influence the electronic properties of the ligand, thereby affecting the reactivity and selectivity of the catalytic process.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used phosphine ligand in catalysis.

    Dicyclohexylphosphine: Similar in structure but lacks the pyrrole and methoxyphenyl groups.

    1-(2-Methoxyphenyl)-1H-pyrrole: Lacks the phosphine group.

Uniqueness

2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole is unique due to the combination of the phosphine and methoxyphenyl groups on the pyrrole ring. This unique structure allows it to act as a versatile ligand in catalysis, offering different electronic and steric properties compared to other phosphine ligands.

Properties

IUPAC Name

dicyclohexyl-[1-(2-methoxyphenyl)pyrrol-2-yl]phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32NOP/c1-25-22-16-9-8-15-21(22)24-18-10-17-23(24)26(19-11-4-2-5-12-19)20-13-6-3-7-14-20/h8-10,15-20H,2-7,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZAKZRALSJLOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=CC=C2P(C3CCCCC3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696509
Record name 2-(Dicyclohexylphosphanyl)-1-(2-methoxyphenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672937-63-2
Record name 2-(Dicyclohexylphosphanyl)-1-(2-methoxyphenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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